Sp-cAMPS

PDE3A inhibition phosphodiesterase competitive inhibitor

Sp-cAMPS is the ONLY stereochemically-defined cAMP analog that simultaneously acts as a full PKA agonist (EC50 1.8 µM) AND competitive PDE3A inhibitor (Ki 47.6 µM), enabling unambiguous dissection of PKA-dependent signaling from phosphodiesterase modulation. Its exceptional phosphodiesterase resistance ensures sustained intracellular activity without confounding metabolites, critical for chronic assays. Demand stereochemically pure, high-potency Sp-cAMPS to guarantee reproducible, quantitative pathway interrogation.

Molecular Formula C16H27N6O5PS
Molecular Weight 446.5 g/mol
Cat. No. B12358624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-cAMPS
Molecular FormulaC16H27N6O5PS
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-]
InChIInChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1
InChIKeyOXIPZMKSNMRTIV-NVGWRVNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sp-cAMPS: A Stereochemically Defined cAMP Agonist for PKA Activation and Phosphodiesterase Studies


Sp-cAMPS (adenosine 3′,5′-cyclic phosphorothioate Sp-isomer) is a cell-permeable cAMP analog distinguished by its specific stereochemistry at the phosphorus atom, which defines its agonist activity at cAMP-dependent protein kinase (PKA) [1]. As a phosphorothioate derivative of cAMP, Sp-cAMPS acts as a competitive inhibitor of phosphodiesterase 3A (PDE3A) [2] and binds to the PDE10 GAF domain, making it a dual-purpose tool for both activating cAMP signaling and modulating phosphodiesterase activity in biochemical and cellular studies [3].

Why Sp-cAMPS Cannot Be Replaced by Rp-cAMPS or Other cAMP Analogs in PKA-Dependent Assays


The stereochemistry of the phosphorothioate group in Sp-cAMPS is the critical determinant of its biological activity, directly contrasting with its Rp-isomer. While Sp-cAMPS acts as a full cAMP agonist at PKA, inducing holoenzyme dissociation and catalytic subunit activation, Rp-cAMPS functions as a competitive antagonist that binds the regulatory subunits without causing activation [1]. This functional dichotomy extends to their interactions with phosphodiesterases: Sp-cAMPS is a potent competitive inhibitor of PDE3A, whereas Rp-cAMPS exhibits over 90-fold lower affinity, rendering it ineffective for PDE3A modulation at comparable concentrations [2]. Furthermore, Sp-cAMPS displays significantly higher resistance to degradation by cyclic nucleotide phosphodiesterases compared to commonly used analogs like dibutyryl-cAMP or 8-Br-cAMP, ensuring sustained intracellular signaling without confounding hydrolysis byproducts . These distinct stereochemical and biochemical properties preclude simple substitution of Sp-cAMPS with Rp-cAMPS or other cAMP analogs without fundamentally altering the experimental outcome.

Sp-cAMPS Quantitative Evidence: Direct Comparisons with Rp-cAMPS and Alternative cAMP Analogs


Sp-cAMPS vs. Rp-cAMPS: 92-Fold Higher Affinity for PDE3A Inhibition

Sp-cAMPS exhibits 92-fold higher inhibitory potency against human platelet PDE3A compared to its Rp diastereomer. In competitive inhibition assays, Sp-cAMPS demonstrates a Ki of 47.6 µM, whereas Rp-cAMPS requires a Ki of 4400 µM to achieve comparable inhibition [1]. This substantial difference in affinity underscores the stereochemical specificity of the PDE3A active site for the Sp configuration.

PDE3A inhibition phosphodiesterase competitive inhibitor

Sp-cAMPS Binds PDE10 GAF Domain with Defined Affinity (EC50 = 40 µM)

Sp-cAMPS binds to the GAF domain of PDE10 with an EC50 of 40 µM, as determined by radioligand displacement assays [1]. This interaction represents a secondary mechanism of action distinct from PKA activation, providing a tool for investigating PDE10 regulatory domains. Comparative binding data for Rp-cAMPS at the PDE10 GAF domain is not reported in the primary literature, highlighting a unique pharmacological profile for Sp-cAMPS in this context .

PDE10 GAF domain cAMP signaling

Sp-cAMPS Demonstrates Superior Resistance to Phosphodiesterase Hydrolysis vs. Common Analogs

Sp-cAMPS exhibits considerably higher resistance to degradation by cyclic nucleotide-dependent phosphodiesterases compared to widely used cAMP analogs such as dibutyryl-cAMP and 8-Br-cAMP . This enhanced stability ensures that observed cellular effects are attributable to sustained Sp-cAMPS activity rather than to the variable generation of hydrolysis products, which can confound experimental interpretation. While the datasheet highlights this property, direct quantitative hydrolysis rates are not provided, classifying this as comparative qualitative evidence from a reputable vendor technical source.

phosphodiesterase resistance metabolic stability cAMP analog

Sp-cAMPS Activates PKA with an EC50 of 1.8 µM, Enabling Potent cAMP Signaling

Sp-cAMPS activates cAMP-dependent protein kinase (PKA) with a half-maximal effective concentration (EC50) of 1.8 µM, as reported in product characterization studies . This low micromolar potency ensures robust PKA activation at concentrations readily achievable in cellular assays. While comparable EC50 values for other cAMP analogs like 8-Br-cAMP or dibutyryl-cAMP are not provided in the same source, this value serves as a benchmark for Sp-cAMPS's intrinsic activity at its primary target.

PKA activation EC50 cAMP signaling

Sp-cAMPS Mimics Glucagon-Induced Ca2+ Mobilization, Validating Its Use as a cAMP Pathway Activator in Hepatocytes

In isolated rat hepatocytes, treatment with Sp-cAMPS mimics the glucagon-stimulated increase in intracellular Ca2+ levels, demonstrating its functional equivalence to endogenous cAMP in mediating this hormone response [1]. This cell-based validation confirms that Sp-cAMPS not only activates PKA in vitro but also recapitulates physiologically relevant cAMP-dependent signaling events in primary cells.

hepatocyte signaling calcium mobilization glucagon mimetic

Sp-cAMPS Rescues Working Memory Deficits in an Alcohol Withdrawal Model, Contrasting with Rp-cAMPS's Opposite Effects

In a chronic alcohol consumption mouse model, direct infusion of Sp-cAMPS (1 µg/µL) into the prefrontal cortex significantly improved working memory performance during withdrawal, whereas Rp-cAMPS impaired it [1]. This in vivo demonstration of opposing functional outcomes underscores the critical importance of selecting the correct stereoisomer for behavioral and cognitive studies targeting the cAMP-PKA pathway.

working memory alcohol withdrawal prefrontal cortex

Sp-cAMPS: Optimized Application Scenarios Based on Validated Evidence


Distinguishing PKA-Mediated from PDE3A-Mediated Effects in cAMP Signaling

Sp-cAMPS's dual activity as a PKA agonist (EC50 = 1.8 µM) and competitive PDE3A inhibitor (Ki = 47.6 µM) makes it uniquely suited for dissecting the relative contributions of PKA activation versus phosphodiesterase inhibition in complex cAMP-dependent processes. By comparing the effects of Sp-cAMPS with those of a pure PKA activator or a selective PDE3A inhibitor, researchers can deconvolve these intertwined signaling pathways, leveraging the quantitative potency data from and [1] to design appropriate concentration ranges that favor one mechanism over the other.

Validating Stereoisomer-Specific Outcomes in Behavioral and Cognitive Neuroscience

The stark functional opposition between Sp-cAMPS and Rp-cAMPS in cognitive assays, such as the reversal of alcohol withdrawal-induced working memory deficits , positions Sp-cAMPS as an essential control for studies aiming to establish causality in PKA-dependent behavioral phenotypes. Any observed effect in a PKA-related cognitive task should be probed with both the Sp (agonist) and Rp (antagonist) isomers to confirm stereospecificity, ruling out off-target or non-specific actions of the phosphorothioate moiety. This application is particularly critical for in vivo pharmacology studies where target engagement validation is paramount.

Sustained PKA Activation in Long-Term Cell Culture with Minimal Hydrolysis Artifacts

For experiments requiring prolonged PKA activation over hours or days, Sp-cAMPS offers a significant advantage over more labile cAMP analogs like dibutyryl-cAMP and 8-Br-cAMP due to its enhanced resistance to phosphodiesterase-mediated hydrolysis . This property reduces the frequency of media supplementation and, more importantly, minimizes the accumulation of metabolites that could exert off-target effects or feedback inhibition. Researchers studying slow-onset transcriptional changes, cell differentiation, or chronic adaptive responses benefit from the more stable and sustained cAMP signaling provided by Sp-cAMPS.

Calibrating Dose-Response Curves in PKA-Dependent Assays with Defined EC50

The well-characterized EC50 of 1.8 µM for PKA activation allows for precise experimental design when establishing concentration-response relationships. By using Sp-cAMPS at concentrations spanning this EC50 value, scientists can accurately determine the sensitivity of their cellular or biochemical readout to incremental changes in PKA activity. This quantitative rigor is essential for comparative studies across different cell types, genetic backgrounds, or treatment conditions, enabling robust and reproducible conclusions about PKA pathway engagement.

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